molecular formula C16H15N3O4 B2880005 N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide CAS No. 899974-33-5

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2880005
CAS No.: 899974-33-5
M. Wt: 313.313
InChI Key: PYNRYCKPWHIXCI-UHFFFAOYSA-N
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Description

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide is a chemical compound that belongs to the class of oxalamides This compound is characterized by the presence of two aromatic rings, one substituted with methyl groups and the other with a nitro group, connected through an oxalamide linkage

Scientific Research Applications

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 3,5-dimethylaniline with 4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

3,5-dimethylaniline+4-nitroaniline+oxalyl chlorideThis compound\text{3,5-dimethylaniline} + \text{4-nitroaniline} + \text{oxalyl chloride} \rightarrow \text{this compound} 3,5-dimethylaniline+4-nitroaniline+oxalyl chloride→this compound

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide can be compared with similar compounds such as:

  • N1-(3,5-dimethylphenyl)-N2-(4-chlorophenyl)oxalamide
  • N1-(3,5-dimethylphenyl)-N2-(4-methylphenyl)oxalamide

These compounds share a similar oxalamide linkage but differ in the substituents on the aromatic rings. The presence of different substituents can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-7-11(2)9-13(8-10)18-16(21)15(20)17-12-3-5-14(6-4-12)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNRYCKPWHIXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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